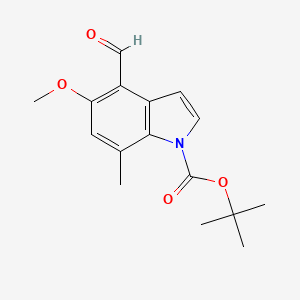

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a pharmaceutical intermediate compound that plays a crucial role in the synthesis of highly selective and potent small molecule inhibitors . This compound belongs to the indole family, which is known for its significant biological and pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of commercially available starting materials and inexpensive reagents is preferred to ensure efficiency and economic viability .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical drugs.

Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(tert-Butoxycarbonyl)indole

- 1-Indolecarboxylic acid tert-butyl ester

- N-tert-Butoxycarbonylindole

- N-Butyloxycarbonylindole

Uniqueness

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of highly selective and potent inhibitors .

Biologische Aktivität

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS No. 1481631-51-9) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₆H₁₉N₁O₄

- Molecular Weight : 299.33 g/mol

- Structure : The compound features a tert-butyl group, a formyl group, and a methoxy group attached to the indole ring, which influences its biological properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related indole compounds possess activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of indole derivatives against S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 µg/mL against MRSA, indicating potent antibacterial activity . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Anticancer Activity

Indoles are known for their anticancer properties due to their ability to modulate various cellular pathways involved in cancer progression.

Research Findings

In vitro studies have shown that certain indole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds structurally similar to this compound have displayed significant antiproliferative activities against several cancer cell lines, including A549 (lung cancer) and others . The mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of indole derivatives is often attributed to their ability to interact with multiple biological targets:

- Antimicrobial Mechanism : Indoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

- Anticancer Mechanism : They can induce apoptosis through mitochondrial pathways or modulate signaling pathways such as PI3K/Akt and MAPK .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQVVLKDJOMDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.